molecular formula C19H17ClN4S B4896257 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole

3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B4896257
M. Wt: 368.9 g/mol
InChI Key: QQJMUPJHFPWFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole, also known as CBPI, is a chemical compound that belongs to the family of triazinoindoles. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. It has also been found to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has also been found to have antioxidant activity, which may help protect cells from oxidative damage. It has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is a key process in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has several advantages for use in lab experiments. It is relatively easy to synthesize in large quantities, which makes it a cost-effective choice for researchers. It has also been shown to have low toxicity in animal studies, which makes it a safer choice for experimentation.
However, 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. It also has limited solubility in water, which can make it difficult to administer in certain types of experiments.

Future Directions

There are several future directions for research on 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole. One area of interest is in the development of 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole derivatives with improved solubility and bioavailability. Another area of research is in the identification of the specific enzymes and signaling pathways that 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole targets, which could lead to the development of more targeted therapies for cancer and inflammatory diseases. Finally, there is interest in studying the potential use of 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole in combination with other drugs or therapies to enhance its effectiveness.

Synthesis Methods

The synthesis method of 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole involves the reaction of 2-chlorobenzyl chloride with propylthiourea in the presence of a base such as sodium hydroxide. The resulting intermediate is then cyclized with cyanogen bromide to yield 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole. This synthesis method has been reported in the literature and has been used to produce 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole in large quantities for research purposes.

Scientific Research Applications

3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential as a cancer therapy, 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This makes 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-propyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4S/c1-2-11-24-16-10-6-4-8-14(16)17-18(24)21-19(23-22-17)25-12-13-7-3-5-9-15(13)20/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJMUPJHFPWFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chlorobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole

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